molecular formula C14H12N2OS B14380004 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide CAS No. 89818-18-8

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide

Cat. No.: B14380004
CAS No.: 89818-18-8
M. Wt: 256.32 g/mol
InChI Key: CGBKBAMONZUOQQ-UHFFFAOYSA-N
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Description

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a phenyl group, a sulfanylidene group, and a dihydropyridinyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted pyridine derivative with a sulfanylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinyl structure.

    Benzonitrile derivatives: Compounds with similar aromatic and nitrile groups.

Uniqueness

3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide stands out due to its unique combination of a phenyl group, a sulfanylidene group, and a dihydropyridinyl group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

CAS No.

89818-18-8

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3-(1-phenyl-2-sulfanylidenepyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C14H12N2OS/c15-13(17)9-8-11-5-4-10-16(14(11)18)12-6-2-1-3-7-12/h1-10H,(H2,15,17)

InChI Key

CGBKBAMONZUOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=S)C=CC(=O)N

Origin of Product

United States

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